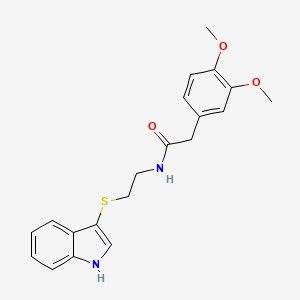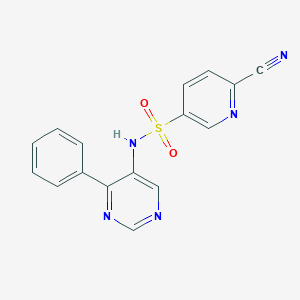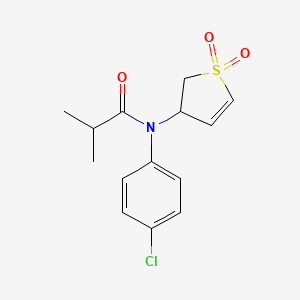
N-(2-((1H-indol-3-yl)thio)ethyl)-2-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((1H-indol-3-yl)thio)ethyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as ITE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. ITE is a synthetic compound that was first synthesized in 2007 by a group of researchers from the University of Kansas. Since then, ITE has been studied extensively for its potential applications in various fields, including cancer research, immunology, and neurology.
Applications De Recherche Scientifique
1. Anticancer Activity
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally similar to the requested chemical, has been synthesized and studied for its anticancer properties. This research involved molecular docking analysis targeting the VEGFr receptor, indicating potential applications in cancer treatment (Sharma et al., 2018).
2. Antiallergic Potential
The synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which are chemically related to the compound , demonstrated significant antiallergic effects. This study identified specific compounds within this class that exhibited potent activity against allergies, suggesting similar therapeutic applications for N-(2-((1H-indol-3-yl)thio)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (Menciu et al., 1999).
3. Anti-inflammatory Drug Synthesis
Research on the synthesis of new indole acetamide derivatives, such as N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, has been conducted for their anti-inflammatory properties. These studies involved in silico modeling targeting COX-1 and 2 domains, which are critical in the inflammation process. This indicates potential anti-inflammatory applications for this compound (Al-Ostoot et al., 2020).
4. Antioxidant Properties
Synthesis and study of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have been conducted, focusing on their antioxidant activity. These compounds, which share a core structure with the requested chemical, were evaluated for their effectiveness in scavenging free radicals, indicating the potential for this compound to possess antioxidant properties (Gopi & Dhanaraju, 2020).
5. Synthesis Techniques
Studies have been conducted on the synthesis of related compounds like N-(2-bromo-4,5-dimethoxyphenethyl)acetamide, exploring techniques like intramolecular nucleophilic aromatic substitution. This research contributes to understanding the synthesis processes that could be applicable to this compound, aiding in its potential production and application (Kametani et al., 1981).
6. Potential Pesticide Applications
Research on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally similar to the compound of interest, has been conducted for potential pesticide applications. This suggests the possibility of this compound being explored for use in pest control (Olszewska et al., 2009).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-17-8-7-14(11-18(17)25-2)12-20(23)21-9-10-26-19-13-22-16-6-4-3-5-15(16)19/h3-8,11,13,22H,9-10,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMJNABLVDEGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCSC2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2844603.png)


![1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2844606.png)
![3-[(3-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2844608.png)

![Methyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844612.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2844613.png)

![N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2844616.png)
![[1-[(4-Methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2844617.png)


